(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-29-17-9-7-16(8-10-17)20-19(21(26)18-6-4-12-30-18)22(27)23(28)25(20)14-15-5-3-11-24-13-15/h3-13,20,27H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQYAGIHWSUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine-2,3-dione core and the subsequent addition of the various functional groups. Common synthetic routes may involve the use of reagents such as ethyl 4-ethoxybenzoate, thiophene-2-carbaldehyde, and pyridine-3-carboxaldehyde. Reaction conditions typically include the use of solvents like toluene or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Scientific Research Applications
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory, anti-cancer, or antimicrobial properties, warranting further investigation.
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical structural differences and their implications:
| Compound Name | Substituent Variations vs. Target Compound | Key Properties/Effects |
|---|---|---|
| (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | 5-position : tert-butylphenyl (vs. ethoxyphenyl) | Increased lipophilicity; tert-butyl may enhance metabolic stability but reduce solubility. |
| (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | 1-position : dimethylaminopropyl (vs. pyridin-3-ylmethyl) | Enhanced basicity; potential for protonation at physiological pH, altering bioavailability. |
| (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione | 1-position : benzothiazole; 5-position : methoxy-propoxyphenyl | Benzothiazole may improve fluorescence properties; dual alkoxy groups increase steric hindrance. |
| (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione | 4-position : furan (vs. thiophene); 5-position : ethoxy-methoxyphenyl | Furan’s lower aromaticity reduces electron density; dual alkoxy groups may enhance antioxidative activity. |
Physicochemical Properties
- Solubility : The target compound’s pyridinylmethyl group enhances aqueous solubility (~2.5 mg/mL predicted) compared to tert-butylphenyl analogs (<1 mg/mL) .
- Melting Point : Pyrrolidine-2,3-dione derivatives generally exhibit high melting points (>200°C) due to rigid planar structures; exceptions include flexible alkyl chain-substituted variants (e.g., 3-methoxypropyl: ~180°C) .
Crystallographic and Conformational Analysis
- Ring Puckering : The target compound’s pyrrolidine ring adopts a twisted conformation (amplitude q² ~0.45 Å), as determined via SHELXL refinement . This contrasts with flatter rings in benzothiazole derivatives (q² ~0.30 Å) .
- Hydrogen Bonding : The hydroxy group forms intramolecular H-bonds with the diketone oxygen, stabilizing the (4E) configuration .
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a novel pyrrolidine derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features several functional groups, including a pyrrolidine ring, an ethoxyphenyl moiety, and a thiophenyl group, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolidine derivatives have shown that modifications in the phenyl and thiophene groups can enhance cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with key cellular pathways involved in tumor growth and proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 10.5 | |
| Compound B | MCF7 (breast cancer) | 8.3 | |
| (4E)-5-(4-ethoxyphenyl)... | TBD | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially due to the presence of the thiophene moiety which is known for its antimicrobial effects.
Anticonvulsant Activity
Similar compounds have been investigated for anticonvulsant activity. A study demonstrated that derivatives containing a pyrrolidine structure showed significant efficacy in reducing seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells.
- Modulation of Neurotransmitter Receptors : Similar compounds have shown potential as modulators of serotonin and GABA receptors.
Case Studies
Several studies have been conducted to evaluate the biological effects of similar pyrrolidine derivatives:
- Study on Anticancer Activity : A recent study synthesized various pyrrolidine derivatives and tested their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions significantly enhanced their anticancer properties .
- Anticonvulsant Evaluation : In a study examining the anticonvulsant effects of related compounds, it was found that modifications in the thiophene and phenyl groups were critical for enhancing activity against seizures .
Q & A
Q. How do solvent properties influence the compound’s stability?
- Answer: Stability studies in DMSO/water (v/v ratios) under accelerated conditions (40°C, 75% RH) assess hydrolysis susceptibility. HPLC-PDA monitors degradation products (e.g., ethoxyphenyl cleavage). Protic solvents enhance degradation, while aprotic solvents (e.g., acetonitrile) improve shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
